(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-3-yl)methanone
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Overview
Description
(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-3-yl)methanone is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-3-yl)methanone typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Attachment of the piperidine ring: The oxadiazole intermediate can be reacted with a piperidine derivative through nucleophilic substitution or other suitable reactions.
Introduction of the pyridine moiety: The final step involves coupling the piperidine-oxadiazole intermediate with a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isopropyl group or the piperidine ring.
Reduction: Reduction reactions could target the oxadiazole ring or the carbonyl group.
Substitution: The compound can participate in various substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles under appropriate conditions (e.g., acidic, basic, or neutral) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-3-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-3-yl)methanone would depend on its specific application. In a biological context, it may interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-3-yl)methanone
- (4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-3-yl)methanone
Uniqueness
The uniqueness of (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-3-yl)methanone lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The isopropyl group, in particular, may confer distinct steric and electronic properties compared to similar compounds with different substituents.
Biological Activity
The compound (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-3-yl)methanone is a derivative of the 1,3,4-oxadiazole scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is C16H20N4O2 with a molecular weight of 300.36 g/mol. Its structure incorporates a piperidine ring and a pyridine moiety linked to an oxadiazole group, which is crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₀N₄O₂ |
Molecular Weight | 300.36 g/mol |
CAS Number | 1210657-42-3 |
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Studies have shown that derivatives of 1,3,4-oxadiazoles possess activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound's structural features enhance its binding affinity to bacterial target proteins .
- Antifungal Activity : Several oxadiazole derivatives have demonstrated antifungal properties against strains such as Candida albicans, indicating a broad spectrum of antimicrobial efficacy .
Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazole derivatives has been extensively studied. In vivo studies have shown that certain derivatives can significantly reduce paw edema in animal models when compared to standard anti-inflammatory drugs like indomethacin . This suggests that the compound may inhibit inflammatory pathways effectively.
Anticancer Properties
The anticancer activity of oxadiazole derivatives has also been reported. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For example, compounds similar to the one in focus have been evaluated for their effectiveness against various cancer cell lines with promising results .
Case Studies
- Antimicrobial Study : Dhumal et al. (2016) synthesized several 1,3,4-oxadiazole derivatives and tested their antitubercular activity against Mycobacterium bovis BCG. The most active compounds showed significant inhibition both in active and dormant states .
- Anti-inflammatory Research : A study conducted by Paruch et al. (2020) evaluated several oxadiazole derivatives for their antibacterial activity and found that specific modifications led to enhanced anti-inflammatory effects in vivo .
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is heavily influenced by their structural components. Key findings include:
Properties
IUPAC Name |
[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-pyridin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-11(2)14-18-19-15(22-14)12-5-8-20(9-6-12)16(21)13-4-3-7-17-10-13/h3-4,7,10-12H,5-6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOWVLBPDZXCIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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